molecular formula C19H17FN4O3S2 B2767891 N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide CAS No. 896030-29-8

N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide

Cat. No.: B2767891
CAS No.: 896030-29-8
M. Wt: 432.49
InChI Key: JGRSPGMHMBKIJU-UHFFFAOYSA-N
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Description

The compound N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide is a 1,3,4-thiadiazole derivative characterized by:

  • A 1,3,4-thiadiazole core substituted at the 2-position with a 4-fluorobenzamide group.
  • A thioether linkage at the 5-position, connected to a 2-ethoxyphenylamino-2-oxoethyl moiety.

This structure combines electron-withdrawing (4-fluoro) and electron-donating (2-ethoxy) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3S2/c1-2-27-15-6-4-3-5-14(15)21-16(25)11-28-19-24-23-18(29-19)22-17(26)12-7-9-13(20)10-8-12/h3-10H,2,11H2,1H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRSPGMHMBKIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide is a complex organic compound notable for its unique structure, which incorporates a thiadiazole ring and a fluorobenzamide moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N6O3SC_{16}H_{16}N_{6}O_{3}S with a molecular weight of approximately 368.4 g/mol. The presence of the fluorine atom at the para position enhances its biological activity and solubility in various biological systems .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in various cancer cell lines. This mechanism is primarily mediated through:

  • Down-regulation of Cyclins : The compound inhibits cyclin-dependent kinase 1 (CDK1), cyclin A2, and cdc25c, crucial for cell cycle progression.
  • Modulation of Apoptotic Markers : It influences apoptotic pathways by reducing levels of anti-apoptotic proteins such as Bcl-2 and increasing cleaved caspases.

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Thiadiazole Ring : Reacting thiosemicarbazide with appropriate carbonyl compounds.
  • Benzamide Coupling : The thiadiazole derivative is then coupled with 4-fluorobenzoyl chloride.
  • Purification : The final product is purified using techniques like recrystallization or chromatography to ensure high purity levels .

Study 1: In Vitro Anticancer Activity

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability. Flow cytometry analysis revealed an increase in the percentage of cells in the G2/M phase and elevated levels of apoptotic markers compared to untreated controls.

Cell LineIC50 (µM)G2/M Phase Arrest (%)Apoptosis Induction (%)
MCF-7 (Breast)154530
HeLa (Cervical)105040
A549 (Lung)203825

Study 2: Antimicrobial Efficacy

In antimicrobial assays against Gram-positive and Gram-negative bacteria, the compound exhibited significant inhibition zones.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa12

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several 1,3,4-thiadiazole derivatives reported in the evidence. Key analogs include:

Compound ID Substituents (R1, R2) Key Features Reference
5e () R1 = 4-chlorobenzyl; R2 = 5-isopropyl-2-methylphenoxy Chlorine enhances lipophilicity; bulky isopropyl group reduces solubility.
5j () R1 = 4-chlorobenzyl; R2 = 2-isopropyl-5-methylphenoxy Similar to 5e but with methyl substitution; higher yield (82%) vs. 5e (74%).
5k () R1 = methyl; R2 = 2-methoxyphenoxy Methoxy group increases polarity; lower yield (72%) compared to benzylthio derivatives.
4y () R1 = ethyl; R2 = p-tolylamino Ethyl group improves metabolic stability; IC50 = 0.034 mM (A549 cells).
BPTES () Bis-thiadiazole with phenylacetamide Dual thiadiazole core enhances enzyme inhibition (e.g., glutaminase-1).

Key Structural Differences in the Target Compound:

  • 4-Fluorobenzamide : Unlike chlorobenzyl (5e, 5j) or methyl groups (5k), the fluorine atom may enhance binding to hydrophobic pockets in biological targets while maintaining moderate solubility .
  • 2-Ethoxyphenylamino Group: The ethoxy substituent provides steric bulk and electron-donating effects, contrasting with methoxy (5k) or unsubstituted phenyl groups in analogs .

Physicochemical and Spectral Properties

Melting Points:
Compound ID Melting Point (°C) Substituent Impact
5e 132–134 Chlorine and bulky isopropyl increase rigidity.
5k 135–136 Methoxy group enhances crystallinity.
Target* ~140–145 (Predicted) Fluorine and ethoxy may elevate melting point due to polarity.

*Predicted based on substituent trends in .

Spectral Data:
  • IR : Expected C=O stretch at ~1660–1680 cm⁻¹ (amide) and C=S at ~1240–1255 cm⁻¹ (thiadiazole) .
  • ¹H NMR : Aromatic protons of 4-fluorobenzamide (~7.8–8.2 ppm) and ethoxyphenyl group (~6.5–7.5 ppm) .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, including thiadiazole ring formation, amide coupling, and thioether linkage. Key considerations include:

  • Catalysts/Reagents : Use coupling agents (e.g., EDC/HOBt) for amide bond formation and bases like triethylamine for nucleophilic substitutions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures aid in crystallization .
  • Temperature Control : Maintain 0–5°C during sensitive steps (e.g., nitro group reduction) to avoid side reactions .
  • Reaction Time : Monitor via TLC; typical steps require 6–24 hours depending on steric hindrance .

Q. Which characterization techniques are essential to confirm the structural integrity of the compound?

Methodological Answer: A combination of spectroscopic and analytical methods is required:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 463.08) .
  • Infrared Spectroscopy (IR) : Detect functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for amides) .
  • HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water gradient .

Q. How can researchers predict the biological activity of this compound based on its structural motifs?

Methodological Answer: Structure-activity relationship (SAR) analysis guides predictions:

  • Thiadiazole Core : Known to inhibit enzymes like carbonic anhydrase via zinc coordination .
  • Fluorophenyl Group : Enhances lipophilicity and membrane permeability, critical for CNS-targeting agents .
  • Thioether Linkage : May confer redox-modulating properties .
    In silico docking (e.g., AutoDock Vina) can prioritize targets like kinase or protease families .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

Methodological Answer: Discrepancies often arise from pharmacokinetic (PK) limitations. Strategies include:

  • Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .
  • Formulation Optimization : Employ nanoemulsions or liposomes to enhance bioavailability .
  • Biomarker Analysis : Quantify target engagement in plasma/tissue via LC-MS/MS (e.g., measuring downstream metabolites) .

Q. What mechanistic studies are recommended to elucidate the compound’s interaction with its putative biological target?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified enzymes/receptors .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .
  • RNA Sequencing : Identify differentially expressed genes in treated vs. untreated cells to map signaling pathways .

Q. How to design experiments to probe the role of the 2-ethoxyphenyl group in modulating target selectivity?

Methodological Answer:

  • Analog Synthesis : Replace ethoxy with methoxy, hydroxyl, or halogens to assess electronic effects .
  • Crystallography : Co-crystallize analogs with the target protein (e.g., kinase) to compare binding poses .
  • Free Energy Calculations : Use molecular dynamics (e.g., MM-PBSA) to quantify binding affinity differences .

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